

JNJ-54119936 and Other RORC Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

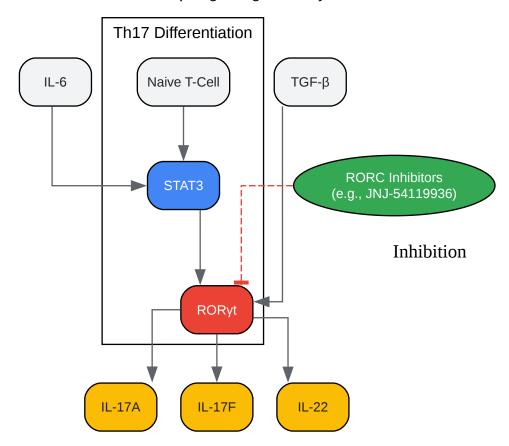
Compound of Interest						
Compound Name:	JNJ-54119936					
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The retinoic acid-related orphan receptor C (RORC, also known as RORy) and its isoform RORyt are key transcription factors in the differentiation and function of T helper 17 (Th17) cells. These cells are pivotal in the pathogenesis of various autoimmune and inflammatory diseases through their production of pro-inflammatory cytokines such as Interleukin-17 (IL-17). Consequently, the inhibition of RORC/RORyt has emerged as a promising therapeutic strategy. This guide provides a comparative overview of Janssen's RORC inhibitor, **JNJ-54119936**, and other notable RORC inhibitors that have been in development, supported by available preclinical and clinical data. Due to the limited publicly available data for **JNJ-54119936**, this guide will also extensively feature data on another potent Janssen RORyt inverse agonist, JNJ-61803534, to provide a more comprehensive comparison.

RORC Signaling Pathway and Inhibitor Action

RORyt is the master regulator of Th17 cell differentiation. Upon stimulation by cytokines like IL-6 and TGF-β, naïve T cells increase the expression of RORyt. This transcription factor then binds to ROR response elements (ROREs) in the promoter regions of genes encoding for proinflammatory cytokines, primarily IL-17A, IL-17F, and IL-22, initiating a downstream inflammatory cascade. RORC inhibitors, typically inverse agonists, bind to the ligand-binding domain of RORC, preventing its transcriptional activity and thereby suppressing the inflammatory response.





RORC/RORyt Signaling Pathway in Th17 Cells

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RORC/RORyt signaling pathway and the inhibitory action of RORC inhibitors.

Comparative Performance of RORC Inhibitors

The following tables summarize key in vitro potency and selectivity data for **JNJ-54119936**, JNJ-61803534, and other notable RORC inhibitors. Direct comparison should be approached with caution due to variations in assay conditions between different studies.

Table 1: In Vitro Potency of RORC Inhibitors



Compound	Target Assay	IC50 (nM)	Species	Reference
JNJ-54119936	1-hybrid LBD assay	30	Human	[1]
Human whole blood assay	332	Human	[1]	
JNJ-61803534	RORyt Reporter Assay	9.6	Human	[2][3]
IL-17A Production (hCD4+)	19	Human	[4]	
BMS-986251	RORyt GAL4 Reporter Assay	12	Human	[5]
IL-17 Human Whole Blood Assay	24	Human	[5]	
VTP-43742	IL-17A Secretion (hPBMCs)	18	Human	[6]
Human Whole Blood Assay	192	Human	[6]	
GSK2981278	IL-17A/IL-22 Secretion (Th17 skewing)	3.2	Human	[7]
IL-17 Production (hPBMC)	63	Human	[7]	

Table 2: Selectivity Profile of RORC Inhibitors



Compound	RORα IC50 (μM)	RORβ IC50 (μM)	Fold Selectivity (RORα/ROR yt)	Fold Selectivity (RORβ/ROR yt)	Reference
JNJ- 54119936	>75	>75	>2500	>2500	[1]
JNJ- 61803534	>2	>2	>208	>208	[3]
BMS-986251	>10	>10	>833	>833	[5]
VTP-43742	>1000-fold vs RORyt	>1000-fold vs RORyt	>1000	>1000	[6]
GSK2981278	Not specified	Not specified	Highly selective	Highly selective	[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

RORyt Reporter Gene Assay

This assay is used to determine the in vitro potency of a compound to inhibit RORyt-mediated transcription.

 Principle: A host cell line (e.g., HEK293T) is co-transfected with an expression vector for the RORyt ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain (DBD) and a reporter vector containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS). An active RORyt-LBD-GAL4-DBD fusion protein binds to the UAS and drives luciferase expression. Inhibitors block this interaction, leading to a decrease in the luminescent signal.

Protocol Outline:

 Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with the RORyt-LBD-GAL4-DBD expression vector and the UAS-luciferase reporter vector. A



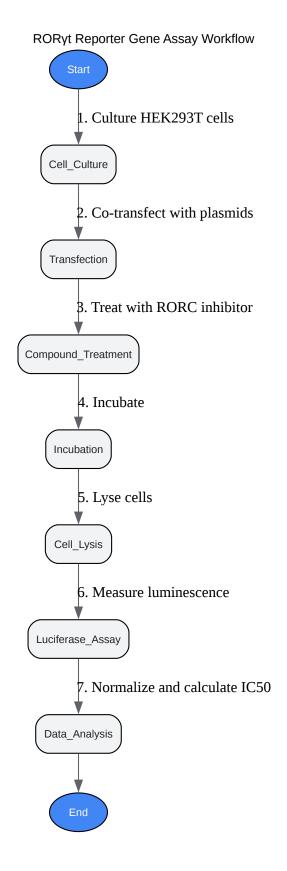




control plasmid expressing Renilla luciferase is often included for normalization.

- Compound Treatment: After transfection, cells are treated with various concentrations of the test compound or vehicle control (DMSO).
- Cell Lysis and Luciferase Assay: Following incubation, cells are lysed, and the luciferase substrate is added. The resulting luminescence is measured using a luminometer.
- Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal.
 The normalized data is then used to generate a dose-response curve and calculate the IC50 value.[9][10][11]





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A typical workflow for a RORyt reporter gene assay.



Human Th17 Cell Differentiation Assay

This assay assesses the ability of a compound to inhibit the differentiation of naïve CD4+ T cells into pro-inflammatory Th17 cells.

- Principle: Naïve CD4+ T cells are cultured under conditions that promote their differentiation into Th17 cells (e.g., stimulation with anti-CD3/CD28 antibodies in the presence of IL-6 and TGF-β). The level of Th17 differentiation is quantified by measuring the production of IL-17A.
- Protocol Outline:
 - Isolation of Naïve CD4+ T cells: Naïve CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs).
 - Cell Culture and Differentiation: The isolated cells are cultured in plates coated with anti-CD3 and anti-CD28 antibodies and supplemented with Th17-polarizing cytokines (e.g., IL-6, TGF-β). Test compounds at various concentrations are added at the beginning of the culture.
 - Measurement of IL-17A: After several days of culture, the supernatant is collected to
 measure secreted IL-17A by ELISA or other immunoassays. Alternatively, intracellular IL17A can be measured by flow cytometry after restimulation and treatment with a protein
 transport inhibitor.[12][13]
 - Data Analysis: The amount of IL-17A produced in the presence of the inhibitor is compared to the vehicle control to determine the IC50 value.

Human Whole Blood Assay

This ex vivo assay measures the effect of a compound on cytokine production in a more physiologically relevant matrix.

- Principle: Whole blood from healthy donors is stimulated to induce the production of IL-17A from T cells. The inhibitory effect of a test compound is then measured.
- Protocol Outline:
 - Blood Collection: Fresh heparinized whole blood is collected from healthy volunteers.



- Compound Incubation and Stimulation: The whole blood is incubated with various concentrations of the test compound. Subsequently, a stimulant (e.g., anti-CD3/CD28 antibodies or a cocktail of cytokines) is added to induce IL-17A production.
- Cytokine Measurement: After an incubation period, plasma is separated, and the concentration of IL-17A is measured by a sensitive immunoassay (e.g., ELISA or Luminex).[14][15]
- Data Analysis: The levels of IL-17A in compound-treated samples are compared to vehicle-treated samples to calculate the percent inhibition and determine the IC50.

Discussion and Conclusion

The development of small molecule RORC inhibitors represents a promising therapeutic avenue for a range of autoimmune diseases. **JNJ-54119936** and JNJ-61803534 from Janssen are potent and selective RORyt inhibitors.[1][3] The available data for JNJ-61803534, in particular, demonstrates robust in vitro and in vivo activity, supporting its progression into clinical development.[16]

When compared to other RORC inhibitors such as BMS-986251, VTP-43742, and GSK2981278, JNJ-61803534 exhibits comparable in vitro potency in inhibiting RORyt activity and IL-17 production.[5][6][7] However, the development of many RORC inhibitors has been hampered by challenges related to safety, including concerns about off-target effects and potential liver toxicity.[17][18] For instance, the development of VTP-43742 was halted due to observations of reversible transaminase elevations in patients.[18] Similarly, preclinical studies with BMS-986251 raised concerns about thymic lymphomas.

The successful development of a RORC inhibitor will depend on achieving a therapeutic window that balances potent on-target efficacy with a favorable safety profile. The comprehensive preclinical and early clinical characterization of JNJ-61803534 suggests a promising profile in this regard. Further clinical investigation is necessary to fully elucidate the therapeutic potential of JNJ-61803534 and other RORC inhibitors in treating autoimmune and inflammatory diseases. The data presented in this guide provides a valuable comparative resource for researchers and drug development professionals in the field of RORC-targeted therapies.



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- To cite this document: BenchChem. [JNJ-54119936 and Other RORC Inhibitors: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10825128#jnj-54119936-versus-other-rorc-inhibitors]

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